molecular formula C20H24N2O2 B14286636 3-Nitro-9-octyl-9H-carbazole CAS No. 116734-78-2

3-Nitro-9-octyl-9H-carbazole

Cat. No.: B14286636
CAS No.: 116734-78-2
M. Wt: 324.4 g/mol
InChI Key: BPYJYAMCNGEZBK-UHFFFAOYSA-N
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Description

3-Nitro-9-octyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-9-octyl-9H-carbazole typically involves the nitration of 9-octyl-9H-carbazole. A common method includes the reaction of 9-octyl-9H-carbazole with nitric acid in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-9-octyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitro-9-octyl-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-9-octyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and as a precursor for further functionalization in synthetic chemistry .

Properties

CAS No.

116734-78-2

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-nitro-9-octylcarbazole

InChI

InChI=1S/C20H24N2O2/c1-2-3-4-5-6-9-14-21-19-11-8-7-10-17(19)18-15-16(22(23)24)12-13-20(18)21/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

BPYJYAMCNGEZBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

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